molecular formula C10H19CuO2+ B1604531 Copper neodecanoate CAS No. 50315-14-5

Copper neodecanoate

Cat. No.: B1604531
CAS No.: 50315-14-5
M. Wt: 234.8 g/mol
InChI Key: YIASQEIMKAVSGB-UHFFFAOYSA-M
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Description

Copper neodecanoate is an organometallic compound that consists of copper ions coordinated with neodecanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and electronics. It is particularly valued for its role in the synthesis of superconducting materials and as a precursor in the formation of copper-based nanomaterials.

Biochemical Analysis

Biochemical Properties

Copper neodecanoate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It acts as a cofactor for several enzymes, including cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively . The interaction between this compound and these enzymes involves the binding of copper ions to specific active sites, facilitating electron transfer and catalytic activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, such as the citric acid cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Copper ions from this compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, copper ions can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause persistent oxidative stress and alterations in cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions by acting as a cofactor for essential enzymes. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to copper homeostasis and utilization. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense . This compound can also affect metabolic flux by modulating the activity of enzymes in the citric acid cycle and other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Copper ions from this compound are taken up by cells via copper transporters such as Ctr1 and are distributed to various cellular compartments by copper chaperones . These transporters and chaperones ensure the proper localization and accumulation of copper ions, which is essential for their biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Copper ions from this compound are localized in specific cellular compartments, including mitochondria, where they participate in cellular respiration, and the cytoplasm, where they act as cofactors for antioxidant enzymes . The targeting of copper ions to these compartments is facilitated by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper neodecanoate can be synthesized through the reaction of copper salts with neodecanoic acid. A common method involves the reaction of copper(II) hydroxide with neodecanoic acid in an organic solvent, such as toluene, under reflux conditions. The reaction typically proceeds as follows:

Cu(OH)2+2C9H19COOHCu(C9H19COO)2+2H2O\text{Cu(OH)}_2 + 2\text{C}_9\text{H}_{19}\text{COOH} \rightarrow \text{Cu(C}_9\text{H}_{19}\text{COO)}_2 + 2\text{H}_2\text{O} Cu(OH)2​+2C9​H19​COOH→Cu(C9​H19​COO)2​+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) oxide or copper(II) carbonate with neodecanoic acid. The reaction is carried out in a solvent such as xylene or toluene, and the product is purified through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Copper neodecanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper oxides.

    Reduction: It can be reduced to metallic copper under specific conditions.

    Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas or reducing agents like hydrazine.

    Substitution: Ligands such as phosphines or amines in an organic solvent.

Major Products Formed:

    Oxidation: Copper(II) oxide or copper(I) oxide.

    Reduction: Metallic copper.

    Substitution: Copper complexes with new ligands.

Scientific Research Applications

Copper neodecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of copper-based nanomaterials and catalysts.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of superconducting materials, conductive inks, and coatings.

Comparison with Similar Compounds

  • Copper acetate
  • Copper stearate
  • Copper naphthenate

Copper neodecanoate stands out for its applications in the synthesis of superconducting materials and its use in conductive inks, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

copper;7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUOTFHJTGLPSG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897140
Record name Copper bis(neodecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68084-48-0, 91364-56-6, 50315-14-5
Record name Neodecanoic acid, copper(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper bis(neodecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(2+) neodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199
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Record name Neodecanoic acid, copper salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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